APEX2 Labeling Efficiency in Yeast
In intact yeast cells expressing Su9-APEX2, alkyne tyramide (Alk-Ph) demonstrates markedly superior labeling efficiency compared to the traditional APEX2 substrate biotin-phenol (BP). The probe achieves this due to enhanced cell wall permeability [1]. Proteomic analysis using alkyne tyramide identified 165 proteins in the yeast mitochondrial matrix with a specificity of 94% and greater proteomic coverage than BP [1].
| Evidence Dimension | APEX2 labeling efficiency and proteomic coverage |
|---|---|
| Target Compound Data | 165 mitochondrial matrix proteins identified; 94% specificity; higher coverage |
| Comparator Or Baseline | Biotin-phenol (BP): lower labeling efficiency; reduced proteomic coverage |
| Quantified Difference | Higher coverage than BP; specificity 94% (quantified for target compound only; BP specificity not numerically reported but coverage was lower) |
| Conditions | Intact yeast cells expressing Su9-APEX2; 2.5 mM probe, 1 mM H₂O₂; mitochondrial matrix proteomic profiling |
Why This Matters
For yeast proximity labeling experiments, selection of tyramide alkyne directly determines whether APEX2-mediated biotinylation will yield detectable proteomic data; BP fails to generate sufficient signal in intact yeast, making tyramide alkyne the enabling substrate.
- [1] Li Y, Tian C, Liu K, Zhou Y, Yang J, Zou P. A Clickable APEX Probe for Proximity-Dependent Proteomic Profiling in Yeast. Cell Chem Biol. 2020;27(7):858-865.e8. View Source
